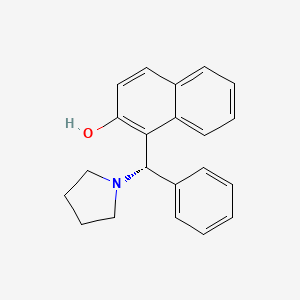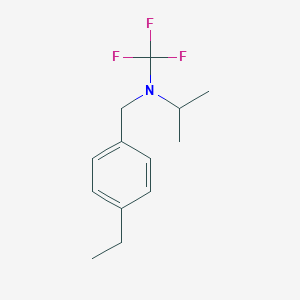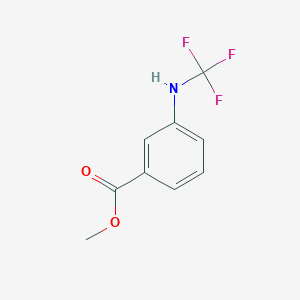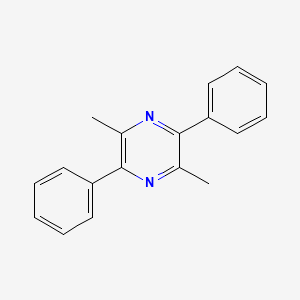
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- is a chemical compound with the molecular formula C7H10BrN3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes a bromine atom, a dimethylamino group, and a methylthio group attached to the pyrimidine ring. These functional groups contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-aminopyrimidine.
Dimethylation: The amino group is dimethylated using dimethyl sulfate or a similar reagent under basic conditions.
Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution using methylthiolate anion (CH3S-) in the presence of a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products depend on the nucleophile used, such as 5-substituted pyrimidines.
Oxidation: Sulfoxides or sulfones are formed.
Reduction: Reduced pyrimidine derivatives are obtained.
Aplicaciones Científicas De Investigación
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- involves interactions with specific molecular targets. The bromine and methylthio groups can participate in various binding interactions, while the dimethylamino group can enhance solubility and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar structure but lacks the methylthio group.
2-Amino-5-bromopyrimidine: Lacks both the dimethylamino and methylthio groups.
4,6-Dimethyl-2-pyrimidinamine: Different substitution pattern on the pyrimidine ring.
Uniqueness
2-Pyrimidinamine, 5-bromo-N,N-dimethyl-4-(methylthio)- is unique due to the combination of bromine, dimethylamino, and methylthio groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
60186-82-5 |
|---|---|
Fórmula molecular |
C7H10BrN3S |
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
5-bromo-N,N-dimethyl-4-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C7H10BrN3S/c1-11(2)7-9-4-5(8)6(10-7)12-3/h4H,1-3H3 |
Clave InChI |
LNBFHVLNIMBYLV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(C(=N1)SC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Isopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13949973.png)
![2H-[1,2,4]Thiadiazolo[2,3-A][1,2,4]triazolo[5,1-C]pyrazine](/img/structure/B13949982.png)

![4-[2-Amino-4-tert-butoxy-pyrido[3,2-d]pyrimidin-6-yl]-n-methoxy-benzamide](/img/structure/B13950014.png)

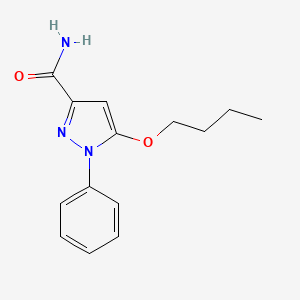
![[2-(Aminomethyl)-4-methylphenyl]methanol](/img/structure/B13950062.png)
![1-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-6-deoxy-alpha-L-mannofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B13950063.png)
